BenchChemオンラインストアへようこそ!

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

chiral building block enantiomeric purity asymmetric synthesis

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1289585-54-1) is a single-enantiomer, Boc-protected pyrrolidine derivative featuring a thiazol-5-ylmethoxy substituent at the (3S)-position. With molecular formula C13H20N2O3S and molecular weight 284.37 g/mol, this compound belongs to the class of chiral heterocyclic building blocks widely employed in medicinal chemistry for the construction of bioactive molecules, particularly kinase inhibitors and antimicrobial agents.

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
Cat. No. B7898283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC13H20N2O3S
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=CS2
InChIInChI=1S/C13H20N2O3S/c1-13(2,3)18-12(16)15-5-4-10(7-15)17-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m0/s1
InChIKeyGVZZRAWILRUIPQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester: CAS 1289585-54-1 – Chiral Building Block with Thiazole-Pyrrolidine Architecture


(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1289585-54-1) is a single-enantiomer, Boc-protected pyrrolidine derivative featuring a thiazol-5-ylmethoxy substituent at the (3S)-position . With molecular formula C13H20N2O3S and molecular weight 284.37 g/mol, this compound belongs to the class of chiral heterocyclic building blocks widely employed in medicinal chemistry for the construction of bioactive molecules, particularly kinase inhibitors and antimicrobial agents [1][2]. Its structural features – a stereodefined pyrrolidine core, an ether-linked thiazole heterocycle, and an acid-labile Boc protecting group – render it a versatile intermediate for parallel library synthesis and structure-activity relationship (SAR) exploration programs. The compound is commercially available from multiple global suppliers at purity grades ranging from 95% to 98% .

Why Generic Substitution of (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Fails: Chiral, Scaffold, and Substituent Determinants


Substituting (S)-3-(thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1289585-54-1) with its racemic mixture (CAS 1420882-37-6), the (R)-enantiomer (CAS 1421024-93-2), the piperidine scaffold analog (CAS 1420978-37-5), or the 2-chloro-thiazole variant (CAS 1264035-82-6) is not pharmacologically or synthetically neutral. Within the methoxyalkylthiazole chemotype, 5-lipoxygenase inhibition has been shown to reside largely in a single enantiomer, establishing that the thiazole-ether-pyrrolidine architecture exhibits enantioselective target engagement [1]. The five-membered pyrrolidine ring imposes distinct conformational constraints and pKa properties versus the six-membered piperidine analog, directly affecting both binding pose geometry and Boc deprotection kinetics during downstream synthetic elaboration [2]. Furthermore, the absence of the 2-chloro substituent on the thiazole ring distinguishes the target compound from its halogenated congener in terms of molecular weight (284.37 vs. 318.82 g/mol), calculated LogP (2.67 vs. higher lipophilicity), and the availability of the thiazole C-2 position for further electrophilic substitution or cross-coupling diversification . These orthogonal differentiation axes – stereochemistry, ring size, and substituent pattern – mean that generic interchange without re-optimization can compromise both synthetic yield and biological SAR fidelity.

Quantitative Differentiation Evidence for (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester vs. Closest Analogs


Enantiomeric Purity: (S)-Enantiomer at 98% vs. Racemic Mixture at 95% Minimum Purity

The (S)-enantiomer (CAS 1289585-54-1) is commercially available at a certified purity of 98% from Leyan, compared with the racemic mixture (CAS 1420882-37-6) which is specified at only 95% minimum purity by AKSci . In absolute stereochemical terms, the (S)-enantiomer carries a defined (3S) configuration confirmed by the IUPAC name tert-butyl (3S)-3-(1,3-thiazol-5-ylmethoxy)pyrrolidine-1-carboxylate and InChI Key stereochemistry descriptor /t10-/m0/s1, while the racemate (CAS 1420882-37-6) is sold without stereochemical specification . This differential is critical: methoxyalkylthiazole chemotypes exhibit enantioselective enzyme inhibition, with 5-lipoxygenase inhibitory activity shown to reside largely in a single enantiomer [1].

chiral building block enantiomeric purity asymmetric synthesis quality control

Scaffold Differentiation: Pyrrolidine (5-Membered Ring) vs. Piperidine (6-Membered Ring) Architecture for Thiazol-5-ylmethoxy Building Blocks

The target compound employs a pyrrolidine core (5-membered ring, MW 284.37, formula C13H20N2O3S) whereas the direct piperidine analog (tert-butyl 4-(thiazol-5-ylmethoxy)piperidine-1-carboxylate, CAS 1420978-37-5) employs a 6-membered piperidine ring (MW 298.41, formula C14H22N2O3S), resulting in a molecular weight difference of +14.04 g/mol and one additional methylene unit . The pyrrolidine ring imposes a smaller N–O distance and distinct pKa on the basic nitrogen (~10.3 for pyrrolidine vs. ~10.8 for piperidine in aqueous solution), affecting both Boc-deprotection kinetics (TFA-mediated cleavage rates) and the protonation state under physiological or assay conditions [1]. In the context of kinase inhibitor design, (S)-3-oxypyrrolidine-containing compounds have demonstrated potent PI3-kinase engagement: a structurally related tert-butyl (3S)-3-{[8-(2-tert-butyl-1,3-thiazol-5-yl)-9-ethyl-9H-purin-6-yl]oxy}pyrrolidine-1-carboxylate achieved an IC50 of 0.5 nM against PI3Kδ, illustrating the scaffold's capacity for low-nanomolar target affinity [2].

scaffold hopping pyrrolidine piperidine conformational constraint Boc deprotection

Substituent Differentiation: Unsubstituted Thiazole vs. 2-Chloro-Thiazole Analog – MW, LogP, and Synthetic Utility

The target compound (CAS 1289585-54-1) bears an unsubstituted thiazole ring (MW 284.37, calculated LogP 2.67), while its 2-chloro congener (CAS 1264035-82-6) carries a chlorine atom at the thiazole C-2 position, increasing molecular weight to 318.82 g/mol (+34.45 g/mol or +12.1%) and raising calculated LogP . The absence of the chloro substituent in the target compound preserves the thiazole C-2 position as an available site for electrophilic aromatic substitution, lithiation, or direct C–H functionalization, whereas the 2-chloro analog is pre-committed to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at C-2 . Additionally, the lower molecular weight and reduced lipophilicity of the target compound may confer superior physicochemical properties (compliance with Lipinski guidelines) when incorporated into final drug-like molecules [1].

thiazole C-2 substitution lipophilicity cross-coupling handle medicinal chemistry diversification

Kinase Inhibitor Scaffold Validation: (S)-3-Oxypyrrolidine-Thiazole Architecture Delivers PI3Kδ IC50 of 0.5 nM

The (S)-3-oxypyrrolidine-thiazole scaffold exemplified by the target compound has been validated in the patent literature for phosphoinositide 3-kinase (PI3K) inhibition. A structurally related compound, tert-butyl (3S)-3-{[8-(2-tert-butyl-1,3-thiazol-5-yl)-9-ethyl-9H-purin-6-yl]oxy}pyrrolidine-1-carboxylate (disclosed in US Patent 9,730,940 as Compound 1-35), demonstrated an IC50 of 0.5 nM against PI3Kδ in a biochemical HTRF assay [1]. This sub-nanomolar potency establishes proof-of-concept that the (3S)-pyrrolidine-thiazole-ether connectivity present in the target compound can support high-affinity kinase active-site engagement when elaborated with an appropriate hinge-binding element. While the target compound itself is a Boc-protected intermediate requiring further derivatization, the demonstrated potency of its close structural analog provides procurement-relevant evidence that the (S)-configured pyrrolidine-thiazole ether scaffold is a privileged architecture for kinase inhibitor lead generation programs [2].

PI3K inhibitor kinase drug discovery pyrrolidine-thiazole BindingDB enzyme inhibition

Antimicrobial Class Activity: Thiazole-Pyrrolidine Derivatives Demonstrate Moderate to Good MIC Values Against Gram-Positive and Gram-Negative Bacterial Strains

The thiazole-substituted pyrrolidine compound class has been systematically evaluated for antimicrobial activity. Bodake et al. (2020) synthesized a series of twelve thiazole-pyrrolidine derivatives (4a–l) and determined their minimum inhibitory concentrations (MICs) against bacterial and fungal strains, reporting that most tested compounds exhibited moderate to good microbial inhibition [1]. In a parallel study, thiazole-based pyrrolidine derivatives were evaluated against Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus using the broth microdilution method, with the 4-F-phenyl substituted derivative (compound 11) showing selective inhibition of Gram-positive bacteria with minimal cytotoxicity toward healthy mammalian cells [2]. While the target compound itself was not the specific test article in these studies, its core architecture (thiazole-ether-pyrrolidine with Boc protection) maps directly onto the validated chemotype, establishing a class-level precedent for antimicrobial screening lead generation [3].

antimicrobial MIC thiazole-pyrrolidine antibacterial SAR

Methoxyalkylthiazole Enantioselectivity Precedent: 5-Lipoxygenase Inhibition Resides Largely in a Single Enantiomer

The broader methoxyalkylthiazole chemotype, to which the target compound belongs, has a well-established precedent for enantioselective biological activity. McMillan et al. (1991) demonstrated that within this series, resolution of a chiral member showed that 5-lipoxygenase inhibition resides largely in one enantiomer, with ICI211965 achieving an IC50 of 8.5 nM against LTC4 synthesis in murine macrophages and exhibiting greater than 5,800-fold selectivity over cyclooxygenase [1][2]. This finding, corroborated by Bird et al. (J. Med. Chem. 1991, DOI: 10.1021/jm00111a038), established methoxyalkylthiazoles as the first inhibitor class for which 5-lipoxygenase inhibition is mediated by specific, enantioselective interactions with the enzyme . For the target compound, this class-level precedent directly implies that the (S)-enantiomer (CAS 1289585-54-1) may exhibit significantly different biological activity compared to its (R)-counterpart (CAS 1421024-93-2), making stereochemically defined procurement an absolute requirement for reproducible biological screening.

5-lipoxygenase enantioselective inhibition methoxyalkylthiazole chiral recognition inflammatory disease

Best Research and Industrial Application Scenarios for (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester


Enantioselective Kinase Inhibitor Lead Generation Leveraging (S)-Configured Pyrrolidine-Thiazole Scaffold

Medicinal chemistry teams pursuing PI3K, PI3K-related, or other kinase targets should prioritize the (S)-enantiomer (CAS 1289585-54-1) as a chiral building block for focused library synthesis. A structurally related (3S)-pyrrolidine-thiazole-purine conjugate achieved PI3Kδ IC50 of 0.5 nM, demonstrating that the (S)-configured 3-oxypyrrolidine-thiazole ether architecture can deliver sub-nanomolar kinase engagement when elaborated with an appropriate ATP-competitive hinge-binding motif [1]. The Boc protecting group enables straightforward N-deprotection and subsequent diversification via amide coupling, sulfonamide formation, or reductive amination, making this intermediate suitable for parallel synthesis of 24–96 member libraries exploring hinge-binder and solvent-exposed region vectors. Use of the single enantiomer eliminates the confound of racemic screening data and avoids the need for downstream chiral resolution of final compounds [2].

Antimicrobial SAR Expansion Using Thiazole-Pyrrolidine Core Architecture

Research groups investigating novel antibacterial agents against Gram-positive pathogens (Bacillus cereus, Staphylococcus aureus) or Gram-negative strains (Escherichia coli, Salmonella typhimurium) can employ this Boc-protected intermediate as a diversification-ready scaffold. The thiazole-pyrrolidine chemotype has demonstrated moderate to good MIC activity in multiple independent studies, with the 4-F-phenyl derivative selectively inhibiting Gram-positive bacteria at concentrations that spare mammalian cells [1]. The target compound's unsubstituted thiazole C-2 position and Boc-protected pyrrolidine nitrogen provide two orthogonal diversification vectors for exploring substituent effects on antibacterial potency and cytotoxicity selectivity. Researchers should source the 98% purity grade (Leyan) to minimize impurities that could confound MIC determinations [2].

Enantioselective 5-Lipoxygenase Inhibitor Development Informed by Methoxyalkylthiazole SAR

Programs targeting inflammatory diseases via 5-lipoxygenase (5-LO) inhibition should procure the (S)-enantiomer exclusively, given the established class-level precedent that 5-LO inhibitory activity within methoxyalkylthiazoles resides largely in a single enantiomer. The seminal work by McMillan, Bird, and colleagues demonstrated that ICI211965 inhibits LTC4 synthesis with an IC50 of 8.5 nM and exhibits >5,800-fold selectivity over cyclooxygenase, establishing this chemotype as the first class of enantioselective 5-LO inhibitors [1]. The target compound, after Boc deprotection and further elaboration of the pyrrolidine nitrogen, can serve as a starting point for generating novel 5-LO inhibitor candidates. Its calculated LogP of 2.67 and MW of 284.37 provide favorable lead-like physicochemical properties before further functionalization [2]. Procurement of the (R)-enantiomer (CAS 1421024-93-2) should be considered only as a control for confirming stereospecific target engagement.

Scaffold-Hopping and Patent Circumvention Strategies Using Pyrrolidine vs. Piperidine Differentiation

Intellectual property and medicinal chemistry groups seeking to circumvent existing composition-of-matter patents on piperidine-containing thiazole derivatives can strategically deploy this pyrrolidine-based building block. The 5-membered pyrrolidine ring (MW 284.37) versus the 6-membered piperidine analog (MW 298.41, CAS 1420978-37-5) introduces a meaningful structural differentiation that alters the spatial presentation of the thiazol-5-ylmethoxy pharmacophore, nitrogen basicity (ΔpKa ~0.5), and Boc deprotection kinetics [1][2]. This scaffold-hop approach is further strengthened by the availability of both enantiomers separately, enabling exploration of chirality-dependent IP space. The unsubstituted thiazole C-2 position provides a handle for late-stage diversification that is distinct from the pre-functionalized 2-chloro analog (CAS 1264035-82-6) and can support novel substitution patterns outside existing patent claims .

Quote Request

Request a Quote for (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.